甲醇钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

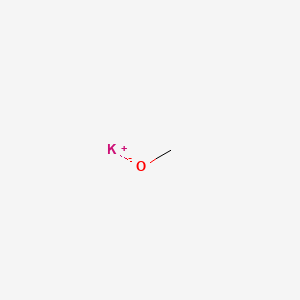

Potassium methoxide: , also known as potassium methoxide, is a chemical compound with the formula CH₃OK. It is the potassium salt of methanol and is commonly used as a strong base and as a catalyst in various chemical reactions. Potassium methoxide is a white to yellowish, hygroscopic, odorless crystalline powder that reacts violently with water, forming potassium hydroxide and methanol .

科学研究应用

Chemistry:

- Potassium methoxide is used as a strong base and catalyst in various organic synthesis reactions, including condensation, esterification, and transesterification .

Biology and Medicine:

Industry:

作用机制

Target of Action

Potassium methoxide, also known as potassium methanolate, is primarily used as a strong base and a catalyst for transesterification . Its primary targets are the molecules involved in the transesterification process, such as triglycerides in the production of biodiesel .

Mode of Action

Potassium methoxide acts as a basic nucleophile, facilitating the dehalogenation of arylhalides . It also serves as a methoxylating agent for the methoxylation of bromo- and mesyloxyalkanes . As a catalyst, it accelerates the transesterification process, particularly in the production of biodiesel .

Biochemical Pathways

The compound plays a crucial role in the transesterification process, a key biochemical pathway in the production of biodiesel . This process involves the reaction of triglycerides with methanol (or another short-chained alcohol) to produce esters and glycerol . Potassium methoxide facilitates this reaction, leading to the efficient production of biodiesel .

Pharmacokinetics

It’s important to note that potassium methoxide is a highly reactive compound that reacts violently with water, forming potassium hydroxide and methanol . This reactivity needs to be carefully managed in industrial settings.

Result of Action

The primary result of potassium methoxide’s action is the efficient production of biodiesel through the transesterification process . It also facilitates the formation of fatty soaps, with higher yields obtained compared to using sodium methoxide .

Action Environment

The action of potassium methoxide is influenced by environmental factors. For instance, it is hygroscopic and reacts violently with water . Therefore, it must be handled in an environment with controlled moisture levels. Additionally, it is a white to yellowish, odorless crystalline powder, and its solutions are highly basic and have a corrosive effect . These properties necessitate careful handling and storage procedures to ensure its stability and efficacy.

生化分析

Biochemical Properties

Potassium methanolate plays a significant role in biochemical reactions due to its strong basic nature. It interacts with various enzymes, proteins, and other biomolecules, primarily through deprotonation reactions. For instance, potassium methanolate can deprotonate alcohols, phenols, and carboxylic acids, making it a valuable reagent in organic synthesis. The compound’s ability to act as a strong base allows it to facilitate the formation of enolates from carbonyl compounds, which are crucial intermediates in many biochemical pathways .

Cellular Effects

Potassium methanolate influences various cellular processes by altering the pH and ionic balance within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s strong basic nature can lead to the deprotonation of cellular components, disrupting normal cellular functions. Additionally, potassium methanolate can interfere with the activity of enzymes that are pH-sensitive, leading to changes in metabolic flux and gene expression .

Molecular Mechanism

At the molecular level, potassium methanolate exerts its effects through deprotonation and nucleophilic substitution reactions. The compound can bind to and deprotonate acidic protons in biomolecules, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical reactions, such as the formation of carbon-carbon bonds or the cleavage of ester bonds. Potassium methanolate can also inhibit or activate enzymes by altering their active sites through deprotonation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium methanolate can change over time due to its stability and degradation. The compound is hygroscopic and can absorb moisture from the air, leading to the formation of potassium hydroxide and methanol. This degradation can affect the compound’s reactivity and long-term effects on cellular function. In in vitro and in vivo studies, the stability of potassium methanolate is crucial for maintaining consistent experimental conditions .

Dosage Effects in Animal Models

The effects of potassium methanolate vary with different dosages in animal models. At low doses, the compound can act as a mild base, facilitating biochemical reactions without causing significant toxicity. At high doses, potassium methanolate can lead to adverse effects, such as tissue damage and disruption of normal cellular functions. Threshold effects are observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .

Metabolic Pathways

Potassium methanolate is involved in various metabolic pathways, primarily through its role as a strong base. It interacts with enzymes and cofactors that participate in deprotonation and nucleophilic substitution reactions. The compound can affect metabolic flux by altering the availability of reactive intermediates and influencing the activity of key enzymes. For example, potassium methanolate can facilitate the formation of enolates, which are important intermediates in gluconeogenesis and other metabolic pathways .

Transport and Distribution

Within cells and tissues, potassium methanolate is transported and distributed based on its ionic nature. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Potassium methanolate’s localization and accumulation can affect its reactivity and impact on cellular processes. For instance, the compound’s distribution within specific cellular compartments can influence its ability to deprotonate biomolecules and participate in biochemical reactions .

Subcellular Localization

Potassium methanolate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its activity and function can be affected by its localization, as the local pH and ionic environment can influence its reactivity. For example, potassium methanolate’s presence in the mitochondria can impact mitochondrial metabolism and energy production .

准备方法

Synthetic Routes and Reaction Conditions:

-

Laboratory Scale Preparation:

- Potassium methoxide can be synthesized by the reaction of metallic potassium with methanol. This reaction is strongly exothermic and releases equimolar amounts of hydrogen .

- Another method involves the reaction of potassium hydride with methanol, forming potassium methanolate .

- The exothermic reaction of potassium hydroxide with methanol also leads to the formation of potassium methanolate and water. The removal of water is crucial for the reaction conversion due to the hygroscopic nature of potassium hydroxide .

-

Industrial Production Methods:

- On a large scale, potassium methanolate is produced by decomposing potassium amalgam with methanol. Potassium amalgam is produced by the chloralkali-electrolysis of potassium chloride. Impurities of metallic mercury in the resulting potassium methanolate can be eliminated by ultrafiltration .

- Solid potassium methanolate is obtained by distilling off the methanol. Solutions of potassium methanolate (25 to 32% by weight) are preferably used for chemical purposes .

化学反应分析

Types of Reactions:

-

Condensation Reactions:

-

Esterification and Transesterification:

-

Reduction Reactions:

Common Reagents and Conditions:

- Potassium methoxide reacts violently with water, forming potassium hydroxide and methanol .

- It is highly flammable and must be handled with care to avoid contact with water and moisture .

Major Products Formed:

相似化合物的比较

Sodium methanolate (Sodium methoxide): Similar to potassium methanolate, sodium methanolate is used as a strong base and catalyst in various chemical reactions.

Potassium ethoxide: Another alkoxide of potassium, potassium ethoxide is used in similar applications but has different reactivity due to the ethoxide group.

Uniqueness:

属性

CAS 编号 |

865-33-8 |

|---|---|

分子式 |

CH4KO |

分子量 |

71.140 g/mol |

IUPAC 名称 |

potassium;methanolate |

InChI |

InChI=1S/CH4O.K/c1-2;/h2H,1H3; |

InChI 键 |

VXJPCEOTZNHHOA-UHFFFAOYSA-N |

SMILES |

C[O-].[K+] |

规范 SMILES |

CO.[K] |

密度 |

1.7 g/cm³ |

闪点 |

11 °C c.c. |

熔点 |

No melting point; decomposes at >50 °C |

Key on ui other cas no. |

865-33-8 |

物理描述 |

Liquid WHITE-TO-YELLOW HYGROSCOPIC POWDER. |

Pictograms |

Flammable; Corrosive; Irritant |

溶解度 |

Solubility in water: reaction |

同义词 |

potassium methylate |

蒸汽压力 |

Vapor pressure, Pa at 25 °C: (negligible) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of potassium methoxide in organic synthesis?

A1: Potassium methoxide is widely recognized as a catalyst in transesterification reactions [, , , ]. This process is crucial for biodiesel production, where it facilitates the conversion of triglycerides from vegetable oils or animal fats into fatty acid methyl esters (FAME) [, , , ].

Q2: How does the catalytic activity of potassium methoxide compare to other alkaline catalysts in biodiesel production?

A2: Studies show that potassium methoxide exhibits superior catalytic activity compared to potassium hydroxide and sodium hydroxide in biodiesel production [, ]. It accelerates the reaction and leads to a higher conversion equilibrium, resulting in better biodiesel yields [, ].

Q3: Are there any drawbacks to using potassium methoxide as a catalyst in biodiesel production?

A3: While highly effective, potassium methoxide can lead to the formation of undesirable soap as a byproduct, especially when the feedstock contains free fatty acids [, ]. This can impact the purity and yield of the biodiesel produced.

Q4: Besides biodiesel production, what other applications utilize potassium methoxide's catalytic properties?

A4: Potassium methoxide is a versatile catalyst employed in various other reactions. For example, it facilitates the dehalogenative deuteration of aryl halides, enabling the incorporation of deuterium into complex molecules for pharmaceutical and medicinal chemistry research []. It also catalyzes the anionic polymerization of lactones, leading to the synthesis of biodegradable polyesters [, ].

Q5: How does potassium methoxide promote dehalogenative deuteration reactions?

A5: In the presence of a deuterium source like CD3CN, potassium methoxide mediates the removal of a halogen atom from an aryl halide and its replacement with deuterium []. This method offers high deuterium incorporation and is particularly useful for labeling heteroarenes found in pharmaceuticals [].

Q6: Does potassium methoxide react with cellulose?

A6: Yes, potassium methoxide reacts with cellulose to form potassium cellulosates [, ]. This reaction is influenced by the concentration of potassium methoxide and can be enhanced by using co-solvents like dimethyl sulfoxide and pyridine [, ].

Q7: What is the significance of potassium cellulosate formation?

A7: Potassium cellulosates serve as valuable intermediates in the preparation of cellulose derivatives and can act as initiators for anionic graft polymerization of vinyl monomers [, ].

Q8: What is the molecular formula and weight of potassium methoxide?

A8: Potassium methoxide has the molecular formula CH3KO and a molecular weight of 70.13 g/mol.

Q9: Does the cation associated with methoxide influence its reactivity?

A9: Yes, the counterion significantly affects methoxide reactivity. For instance, sodium methoxide exhibits higher basicity in methanol compared to potassium methoxide, particularly in reactions involving multi-charged adducts where stronger association with sodium ions is observed [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

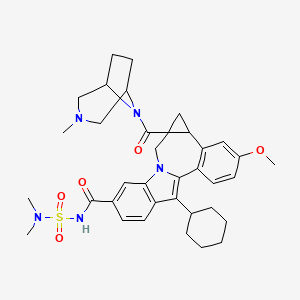

![2-Hydroxy-alpha-[2-(2-hydroxybenzylamino)ethylamino]benzeneacetic acid](/img/structure/B1262429.png)

![(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid](/img/structure/B1262432.png)

![(2S)-1-[(4S)-2-[2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1262433.png)